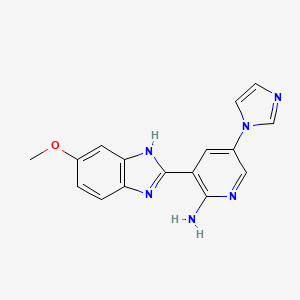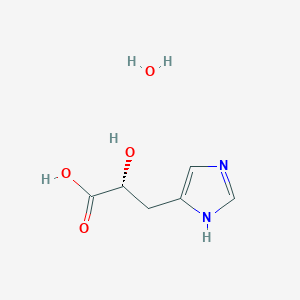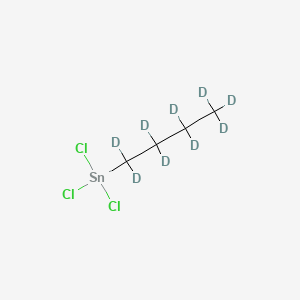
Butyltin-d9 Trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltin-d9 Trichloride, also known as Butyltrichlorotin-d9, is a deuterated organotin compound. It is a colorless oil that is soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltin-d9 Trichloride can be synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BuLi+SnCl4→BuSnCl3+LiCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Butyltin-d9 Trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyltin oxide.
Reduction: Reduction reactions can convert it to butyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butyltin oxide
Reduction: Butyltin hydride
Substitution: Various substituted butyltin compounds depending on the nucleophile used.
Scientific Research Applications
Butyltin-d9 Trichloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is used in studies involving isotopic labeling to trace the metabolic pathways of organotin compounds.
Medicine: Research on the toxicological effects of organotin compounds often involves this compound.
Industry: It is used in the production of tin dioxide coatings on glass and as a stabilizer in polyvinyl chloride (PVC) production.
Mechanism of Action
The mechanism of action of Butyltin-d9 Trichloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound can also interact with cellular membranes, leading to changes in membrane permeability and function. The pathways involved in its action include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Butyltin Trichloride: The non-deuterated version of Butyltin-d9 Trichloride.
Dibutyltin Dichloride: Another organotin compound with two butyl groups and two chlorine atoms.
Tributyltin Chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C4H9Cl3Sn |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
InChI |
InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;; |
InChI Key |
YMLFYGFCXGNERH-RZIUWGQBSA-K |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl |
Canonical SMILES |
CCCC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
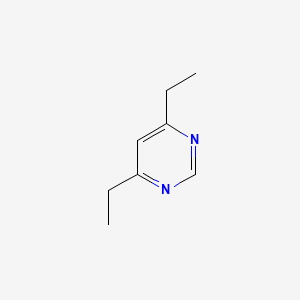
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
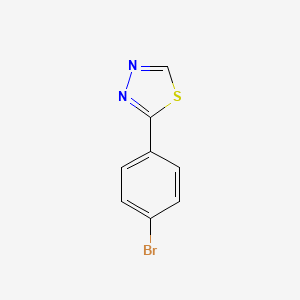
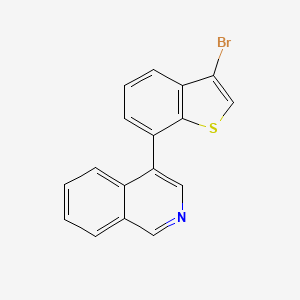
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
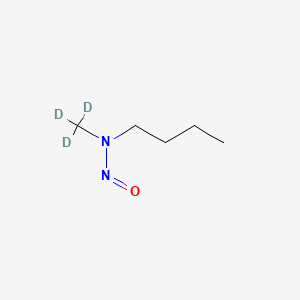
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
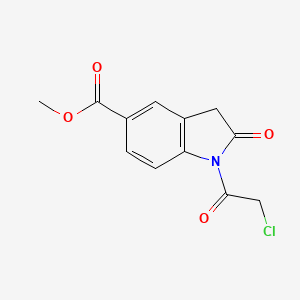
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)

